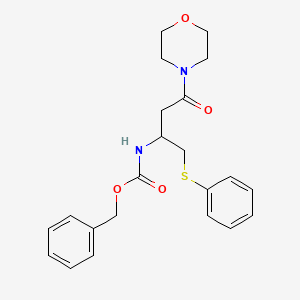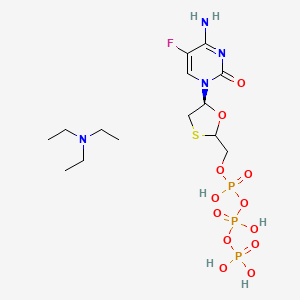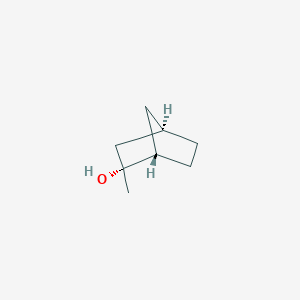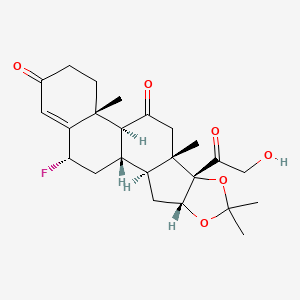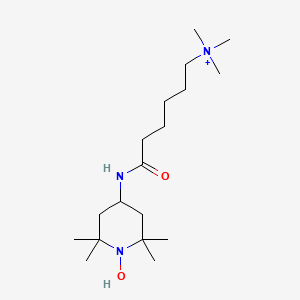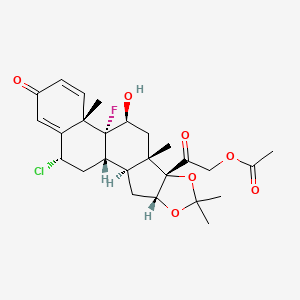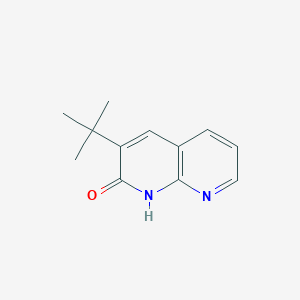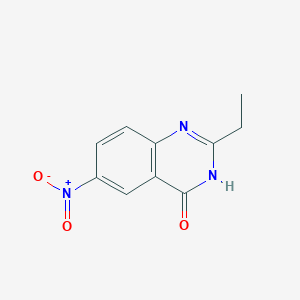
2-ethyl-6-nitroquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-6-nitro-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitro group at the 6th position and the ethyl group at the 2nd position in the quinazolinone ring imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-nitro-1H-quinazolin-4-one typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of anthranilic acid with formamide to form 3(H)-quinazolin-4-one.
Nitration: The hydrogen atom at the 6th position of the resulting 3(H)-quinazolin-4-one is replaced by a nitro group using a nitriding compound.
Alkylation: The ethyl group is introduced at the 2nd position through an alkylation reaction using ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of 2-ethyl-6-nitro-1H-quinazolin-4-one follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-ethyl-6-nitro-1H-quinazolin-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) in the presence of hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride (SnCl2), hydrogen gas (H2) with a palladium catalyst.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Reduction: 2-ethyl-6-amino-1H-quinazolin-4-one.
Oxidation: 2-carboxy-6-nitro-1H-quinazolin-4-one.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of other quinazolinone derivatives.
Biology: Exhibits antimicrobial activity against various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.
Medicine: Potential therapeutic agent for treating bacterial infections and as a lead compound for developing new antibiotics.
Industry: Used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-ethyl-6-nitro-1H-quinazolin-4-one involves its interaction with bacterial enzymes and proteins. The nitro group is believed to undergo reduction within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins. This results in the inhibition of bacterial growth and replication.
相似化合物的比较
2-ethyl-6-nitro-1H-quinazolin-4-one can be compared with other quinazolinone derivatives such as:
6-nitro-3(H)-quinazolin-4-one: Lacks the ethyl group at the 2nd position, which may affect its biological activity.
2-methyl-6-nitro-1H-quinazolin-4-one: Contains a methyl group instead of an ethyl group, which may result in different chemical and biological properties.
2-ethyl-4(3H)-quinazolinone: Lacks the nitro group at the 6th position, which may reduce its antimicrobial activity.
The presence of both the ethyl and nitro groups in 2-ethyl-6-nitro-1H-quinazolin-4-one makes it unique and potentially more effective as an antimicrobial agent compared to its analogs.
属性
分子式 |
C10H9N3O3 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC 名称 |
2-ethyl-6-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9N3O3/c1-2-9-11-8-4-3-6(13(15)16)5-7(8)10(14)12-9/h3-5H,2H2,1H3,(H,11,12,14) |
InChI 键 |
VIVANYUABSWCDK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine](/img/structure/B13861721.png)
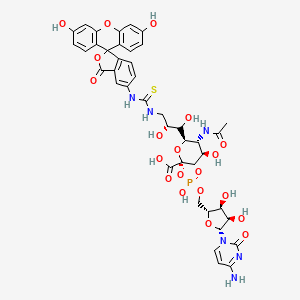
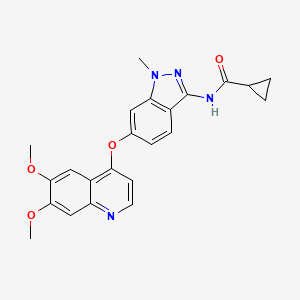
![3-Isobutyl-9,10-dimethoxy-6,7-dihydropyrido[2,1-a]isoquinolin-5-ium Chloride](/img/structure/B13861728.png)
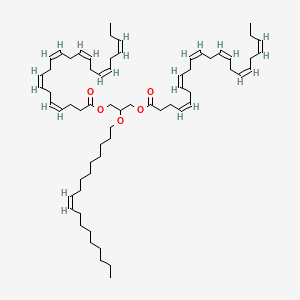
![Octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate;heptahydrate](/img/structure/B13861749.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13861753.png)
